2,3-Dimethyl-2-butanol

Catalog No.
S772819
CAS No.
594-60-5
M.F
C6H14O
M. Wt
102.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-2-butanol

CAS Number

594-60-5

Product Name

2,3-Dimethyl-2-butanol

IUPAC Name

2,3-dimethylbutan-2-ol

Molecular Formula

C6H14O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-5(2)6(3,4)7/h5,7H,1-4H3

InChI Key

IKECULIHBUCAKR-UHFFFAOYSA-N

SMILES

CC(C)C(C)(C)O

Solubility

0.41 M

Canonical SMILES

CC(C)C(C)(C)O

Studying Chemical Reactions

One primary application of 2,3-Dimethyl-2-butanol (2,3-DMB) in scientific research is studying the kinetics (rate) of chemical reactions. Researchers have used 2,3-DMB to investigate the reaction between the hydroxyl radical (OH), a highly reactive molecule present in the atmosphere, and various other compounds. A study published in the Journal of Physical Chemistry [] utilized 2,3-DMB to determine the absolute rate coefficient of its reaction with the hydroxyl radical. This information is crucial for understanding the atmospheric degradation of various organic compounds, including 2,3-DMB itself.

2,3-Dimethyl-2-butanol is an organic compound with the molecular formula C6H14OC_6H_{14}O and a molecular weight of approximately 102.17 g/mol. It is classified as a tertiary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is also known by several other names, including isopropyldimethylcarbinol and thexyl alcohol. Its structural formula can be represented as (CH3)2C(OH)(CH3)2(CH_3)_2C(OH)(CH_3)_2 .

In its pure form, 2,3-dimethyl-2-butanol appears as a clear, colorless liquid. It has a refractive index ranging from 1.4160 to 1.4180 at 20°C and is characterized by a pleasant odor . The compound is soluble in water and commonly used in various chemical applications.

Typical of alcohols. One notable reaction is dehydration, where it can be converted into 2,3-dimethyl-2-butene when heated with sulfuric acid. The reaction mechanism involves the formation of a carbocation intermediate followed by elimination of water .

In addition to dehydration, this alcohol can undergo oxidation reactions to yield ketones or aldehydes depending on the conditions applied. For instance, oxidation with potassium dichromate can convert it into 2,3-dimethyl-2-butanone .

The biological activity of 2,3-dimethyl-2-butanol has been explored in various studies. It has been identified as a significant product of aging in certain biological systems and has been studied for its interaction with hydroxyl radicals . Furthermore, it has been implicated in metabolic pathways involving yeast, where it may act as a metabolite or influence fermentation processes .

Synthesis of 2,3-dimethyl-2-butanol can be achieved through several methods:

  • Alkylation of Ketones: One common method involves the alkylation of acetone with methyl iodide using a strong base such as sodium hydride.
  • Hydration of Alkenes: Another approach is through the hydration of 2,3-dimethyl-1-butene using dilute sulfuric acid under controlled conditions.
  • Reduction Reactions: Reduction of 2,3-dimethyl-2-butanone using reducing agents like lithium aluminum hydride can also yield this alcohol .

2,3-Dimethyl-2-butanol finds applications across various fields:

  • Solvent: It serves as a solvent for organic compounds due to its polar nature.
  • Chemical Intermediate: This compound is utilized in the synthesis of other chemicals and pharmaceuticals.
  • Flavoring Agent: It is sometimes used in the food industry for its pleasant aroma.
  • Research: In scientific studies, it is employed to investigate reaction mechanisms and kinetics .

Research on interaction studies involving 2,3-dimethyl-2-butanol has focused on its reactivity with free radicals and other reactive species. For instance, studies have examined its rate coefficients when reacting with hydroxyl radicals, providing insights into its stability and potential biological effects . Additionally, photoionization studies have explored the fragmentation patterns of this compound under ionizing radiation .

Several compounds share structural similarities with 2,3-dimethyl-2-butanol. Here are some notable examples:

Compound NameFormulaKey Differences
3,3-Dimethyl-2-butanolC6H14OC_6H_{14}OHas two methyl groups on the same carbon; different reactivity profile.
1-PentanolC5H12OC_5H_{12}OA straight-chain alcohol with different physical properties and reactivity.
IsobutanolC4H10OC_4H_{10}OA simpler structure; less steric hindrance compared to 2,3-dimethyl-2-butanol.

The uniqueness of 2,3-dimethyl-2-butanol lies in its tertiary structure which confers distinct chemical properties such as higher stability and specific reactivity patterns compared to primary or secondary alcohols.

2,3-Dimethyl-2-butanol, systematically named 2,3-dimethylbutan-2-ol, is a branched tertiary alcohol with the molecular formula $$ \text{C}6\text{H}{14}\text{O} $$. It is commonly referred to by its trivial name thexyl alcohol, derived from the contraction of tert-hexyl. Alternative synonyms include isopropyldimethylcarbinol and 2-butanol, 2,3-dimethyl-. The compound’s CAS registry number is 594-60-5, and its IUPAC name reflects the hydroxyl group’s position on the second carbon of a butanol backbone, flanked by methyl groups at positions 2 and 3.

Historically, 2,3-dimethyl-2-butanol emerged as a subject of interest in mid-20th-century organic chemistry research, particularly in studies of steric effects and reaction mechanisms. Its synthesis and characterization were pivotal in elucidating the behavior of tertiary alcohols in nucleophilic substitution and oxidation reactions. The compound’s structural simplicity and steric bulk made it a model system for investigating solvent effects and catalytic processes.

Molecular Identity and Structural Characteristics

The molecular structure of 2,3-dimethyl-2-butanol features a hydroxyl group attached to a tertiary carbon atom, which is bonded to three methyl groups and one isopropyl group (Figure 1). Key structural and physicochemical properties include:

Molecular Formula and Weight

  • Formula: $$ \text{C}6\text{H}{14}\text{O} $$
  • Molecular weight: 102.18 g/mol.

Stereochemical and Spectroscopic Data

  • SMILES Notation: $$ \text{CC(C)C(C)(C)O} $$.
  • Infrared Spectrum: Characteristic O–H stretching absorption at ~3350 cm$$^{-1}$$ and C–O vibrations near 1050 cm$$^{-1}$$.
  • Nuclear Magnetic Resonance (NMR):
    • $$ ^1\text{H} $$-NMR: Singlets for methyl groups (δ 1.10–1.25 ppm) and a broad peak for the hydroxyl proton (δ 1.50 ppm).
    • $$ ^{13}\text{C} $$-NMR: Quaternary carbon (δ 70–75 ppm) and methyl carbons (δ 20–25 ppm).

Physical Properties

PropertyValueSource
Melting Point$$-14.0^\circ\text{C}$$
Boiling Point$$120.0^\circ\text{C}$$
Density (20°C)$$0.814–0.820\ \text{g/mL}$$
Refractive Index ($$n_D$$)$$1.416–1.418$$
Flash Point$$29^\circ\text{C}$$

Position in Alcohol Classification Systems

2,3-Dimethyl-2-butanol is classified as a tertiary alcohol due to the hydroxyl group’s attachment to a carbon atom bonded to three alkyl groups. This classification distinguishes it from primary (e.g., 1-hexanol) and secondary alcohols (e.g., 3,3-dimethyl-2-butanol). Key comparative features include:

  • Acidity: Tertiary alcohols like 2,3-dimethyl-2-butanol exhibit lower acidity ($$ \text{p}Ka \approx 19 $$) compared to primary alcohols ($$ \text{p}Ka \approx 16 $$) due to electron-donating alkyl groups stabilizing the conjugate base.
  • Reactivity: The steric hindrance around the hydroxyl group impedes nucleophilic substitution but facilitates elimination reactions (e.g., dehydration to alkenes).
  • Solubility: Limited water solubility ($$ \sim 3.5\ \text{g/L} $$) but miscible with organic solvents like ethanol and diethyl ether.

Significance in Organic Chemistry Research

2,3-Dimethyl-2-butanol serves as a critical reagent and model compound in diverse research domains:

Mechanistic Studies

  • Oxidation Reactions: Used to explore the kinetics of tertiary alcohol oxidation, particularly with chromium-based oxidants.
  • Hydrogen Transfer Reactions: Acts as a hydrogen donor in catalytic reductions of carbonyl compounds on alumina surfaces.

XLogP3

1.5

Boiling Point

118.4 °C

Melting Point

-14.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (69.29%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (30.71%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.20 mmHg

Pictograms

Flammable

Flammable

Other CAS

594-60-5

Wikipedia

2,3-Dimethyl-2-butanol

Dates

Modify: 2023-08-15

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